Cas no 71752-89-1 (2-(Benzyloxy)-6-hydroxybenzoic acid)

2-(Benzyloxy)-6-hydroxybenzoic acid is a substituted benzoic acid derivative featuring both benzyl ether and phenolic hydroxyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of more complex molecules. The presence of the benzyloxy group offers protective functionality for the hydroxyl moiety, enabling selective modifications under controlled conditions. Its structural features make it suitable for applications in medicinal chemistry, such as the development of bioactive compounds or prodrugs. The compound's well-defined chemical properties and stability under standard conditions further enhance its utility in laboratory-scale and industrial synthetic processes.
2-(Benzyloxy)-6-hydroxybenzoic acid structure
71752-89-1 structure
Product Name:2-(Benzyloxy)-6-hydroxybenzoic acid
CAS No:71752-89-1
MF:C14H12O4
MW:244.242684364319
CID:1092431
PubChem ID:12588087
Update Time:2025-10-29

2-(Benzyloxy)-6-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzyloxy)-6-hydroxybenzoic acid
    • 2-hydroxy-6-phenylmethoxybenzoic acid
    • 2-(Benzyloxy)-6-hydroxybenzoicacid
    • 71752-89-1
    • 2-benzyloxy-6-hydroxy-benzoic acid
    • SCHEMBL19336446
    • CHEMBL1214675
    • Inchi: 1S/C14H12O4/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17)
    • InChI Key: UDAGTZXHCWMZEY-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1C(=O)O)O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 244.07355886g/mol
  • Monoisotopic Mass: 244.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 66.8Ų

2-(Benzyloxy)-6-hydroxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019096319-1g
2-(Benzyloxy)-6-hydroxybenzoic acid
71752-89-1 95%
1g
$400.00 2023-09-01
Crysdot LLC
CD12040002-5g
2-(Benzyloxy)-6-hydroxybenzoic acid
71752-89-1 95+%
5g
$570 2024-07-24

Additional information on 2-(Benzyloxy)-6-hydroxybenzoic acid

Research Brief on 2-(Benzyloxy)-6-hydroxybenzoic acid (CAS: 71752-89-1): Recent Advances and Applications in Chemical Biology and Medicine

2-(Benzyloxy)-6-hydroxybenzoic acid (CAS: 71752-89-1) is a synthetic phenolic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound, characterized by its benzyl-protected hydroxyl group and carboxylic acid functionality, serves as a key intermediate in the synthesis of bioactive molecules and has demonstrated promising pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the context of anti-inflammatory, antimicrobial, and anticancer agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 2-(Benzyloxy)-6-hydroxybenzoic acid derivatives. The researchers synthesized a series of analogs and evaluated their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The lead compound, derived from 71752-89-1, exhibited selective COX-2 inhibition with an IC50 of 0.8 μM, demonstrating superior potency compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies revealed that the benzyloxy group plays a critical role in binding to the COX-2 active site, providing insights for further structural optimization.

In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 2-(Benzyloxy)-6-hydroxybenzoic acid derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The most effective analog displayed a minimum inhibitory concentration (MIC) of 2 μg/mL, comparable to vancomycin. Mechanistic studies suggested that these compounds disrupt bacterial cell wall biosynthesis by targeting undecaprenyl diphosphate synthase, a validated antibacterial target. The researchers highlighted the compound's potential as a starting point for developing novel antibiotics to address antimicrobial resistance.

Recent advancements in cancer research have also utilized 2-(Benzyloxy)-6-hydroxybenzoic acid as a building block for targeted therapies. A 2024 study in European Journal of Medicinal Chemistry described the development of hybrid molecules combining 71752-89-1 with known kinase inhibitors. These hybrids demonstrated dual activity against both vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylases (HDACs), showing synergistic effects in inhibiting angiogenesis and inducing apoptosis in various cancer cell lines. The lead candidate exhibited nanomolar potency against both targets and showed promising in vivo efficacy in xenograft models with reduced toxicity compared to combination therapies.

From a chemical biology perspective, researchers have exploited the unique properties of 2-(Benzyloxy)-6-hydroxybenzoic acid for probe development. A recent Nature Chemical Biology publication (2024) detailed the use of 71752-89-1-derived fluorescent probes for real-time monitoring of esterase activity in live cells. The benzyl-protected phenol group serves as a recognition moiety that is selectively cleaved by intracellular esterases, releasing a fluorescent signal. This approach has enabled new insights into esterase dynamics during cellular stress responses and has potential applications in high-throughput drug screening.

The synthetic accessibility of 2-(Benzyloxy)-6-hydroxybenzoic acid continues to be an area of innovation. A 2023 Organic Process Research & Development paper presented a novel continuous-flow synthesis method for 71752-89-1 that improves yield (85%) and reduces reaction time from 12 hours to 30 minutes compared to traditional batch processes. This advancement addresses the growing demand for efficient production of this valuable intermediate as its applications expand in both academic and industrial settings.

In conclusion, recent research on 2-(Benzyloxy)-6-hydroxybenzoic acid (71752-89-1) highlights its multifaceted role in modern drug discovery and chemical biology. Its structural features enable diverse pharmacological activities and make it a versatile scaffold for medicinal chemistry optimization. As synthetic methods improve and biological investigations deepen, this compound is poised to contribute significantly to the development of novel therapeutic agents targeting various diseases. Future research directions may focus on expanding its applications in targeted drug delivery systems and as a component of multifunctional pharmaceutical agents.

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